2,2-Dibromoethanol
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Overview
Description
2,2-Dibromoethanol is an organic compound with the molecular formula C₂H₄Br₂O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms and one hydroxyl group attached to an ethane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromoethanol can be synthesized through the bromination of ethanol. The reaction typically involves the addition of bromine to ethanol in the presence of a catalyst. Another method involves the reaction of ethylene with bromine in the presence of water, which results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale bromination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromoethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form simpler alcohols.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols.
Substitution: Formation of substituted alcohols or amines.
Scientific Research Applications
2,2-Dibromoethanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the manufacture of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dibromoethanol involves its interaction with various molecular targets and pathways. The bromine atoms can participate in electrophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make this compound a versatile compound in chemical reactions and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Tribromoethanol: Similar in structure but contains an additional bromine atom.
2,2-Dichloroethanol: Contains chlorine atoms instead of bromine.
2,2-Difluoroethanol: Contains fluorine atoms instead of bromine.
Uniqueness
2,2-Dibromoethanol is unique due to its specific combination of bromine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2,2-dibromoethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2O/c3-2(4)1-5/h2,5H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZJULUCZAZKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232224 |
Source
|
Record name | Ethanol, 2,2-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83206-47-7 |
Source
|
Record name | Ethanol, 2,2-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083206477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2,2-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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